Cas no 1805211-02-2 (5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine)

5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine
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- Inchi: 1S/C7H7F2IN2/c1-3-5(6(8)9)4(11)2-12-7(3)10/h2,6H,11H2,1H3
- InChI Key: YKZNXQNLLHJJFK-UHFFFAOYSA-N
- SMILES: IC1C(C)=C(C(F)F)C(=CN=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- Topological Polar Surface Area: 38.9
- XLogP3: 1.8
5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066744-1g |
5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine |
1805211-02-2 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine Related Literature
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine
Introduction to 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine (CAS No. 1805211-02-2)
5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine, a compound with the chemical formula C₈H₇F₂IN₂, is a significant intermediate in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of multiple functional groups, including an amino group, an iodo substituent, and a difluoromethyl moiety, makes it a valuable building block for medicinal chemists and researchers.
The CAS number 1805211-02-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. Its molecular structure incorporates a pyridine core, which is a common scaffold in many pharmacologically active agents. The pyridine ring, combined with the electron-withdrawing effects of the iodo and difluoromethyl groups, enhances the compound's reactivity and potential utility in drug design.
Recent advancements in synthetic methodologies have highlighted the importance of such halogenated pyridines in the development of novel therapeutic agents. The iodo substituent, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the creation of novel drug candidates with improved pharmacokinetic properties.
The difluoromethyl group is another critical feature of this compound. It has been extensively studied for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In particular, fluorinated analogs have shown promise in oncology and anti-inflammatory drug development. The incorporation of fluorine atoms can modulate electronic properties and steric hindrance, leading to more potent and selective therapeutic agents.
Current research in medicinal chemistry increasingly focuses on leveraging such multifunctional intermediates to streamline drug discovery processes. The amino group in 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine provides an opportunity for further derivatization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility is crucial for optimizing lead compounds during the hit-to-drug conversion phase.
In addition to its synthetic utility, this compound has been explored in various preclinical studies. Researchers have investigated its potential role as a precursor for kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The combination of an amino group and an iodine atom makes it an attractive candidate for generating novel inhibitors targeting specific enzymatic pathways.
The heterocyclic nature of pyridine derivatives contributes to their biological activity by influencing both electronic distribution and spatial orientation within biological systems. This property is particularly relevant in designing molecules that interact with proteins or nucleic acids. The structural features of 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine align well with these requirements, making it a promising candidate for further exploration.
Recent publications have demonstrated the use of this compound in generating libraries of diverse scaffolds for high-throughput screening (HTS). By systematically modifying functional groups or introducing new ones, researchers can identify novel compounds with enhanced biological activity. Such libraries are instrumental in accelerating the drug discovery pipeline, particularly when combined with computational modeling techniques.
The synthetic pathways involving 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine have been optimized for scalability and efficiency. Modern synthetic techniques, including flow chemistry and microwave-assisted reactions, have enabled faster and more sustainable production of these intermediates. These advancements are essential for meeting the growing demand for high-quality starting materials in pharmaceutical research.
In conclusion, 5-Amino-4-(difluoromethyl)-2-iodo-3-methylpyridine (CAS No. 1805211-02-2) represents a valuable asset in the pharmaceutical industry. Its unique structural features and reactivity make it an ideal candidate for further development into novel therapeutic agents. As research continues to uncover new applications for halogenated pyridines, this compound is poised to play a significant role in future drug discovery efforts.
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